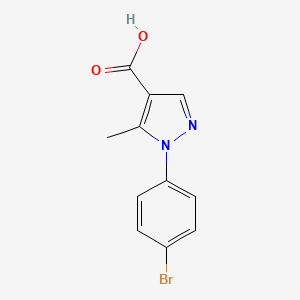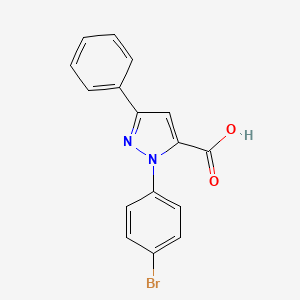![molecular formula C16H17NO4 B1333194 2-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]propanoic acid CAS No. 812642-70-9](/img/structure/B1333194.png)
2-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]propanoic acid is a complex organic compound featuring a pyrrole ring substituted with formyl and dimethyl groups, connected to a phenoxypropanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]propanoic acid typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal–Knorr reaction, where 2,5-hexanedione reacts with an appropriate amine to form the pyrrole ring.
Introduction of Formyl and Dimethyl Groups: The formyl and dimethyl groups are introduced through specific substitution reactions on the pyrrole ring.
Attachment to Phenoxypropanoic Acid: The final step involves the coupling of the substituted pyrrole with phenoxypropanoic acid under suitable reaction conditions, often involving a base catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-[4-(3-carboxy-2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]propanoic acid.
Reduction: 2-[4-(3-hydroxymethyl-2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]propanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]propanoic acid involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
2-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.
2-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]butanoic acid: Similar structure but with a butanoic acid moiety instead of propanoic acid.
Uniqueness
2-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity .
Propiedades
IUPAC Name |
2-[4-(3-formyl-2,5-dimethylpyrrol-1-yl)phenoxy]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-10-8-13(9-18)11(2)17(10)14-4-6-15(7-5-14)21-12(3)16(19)20/h4-9,12H,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWLCURZXVIPEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC(C)C(=O)O)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378145 |
Source


|
| Record name | 2-[4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
812642-70-9 |
Source


|
| Record name | 2-[4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=812642-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1333112.png)



![6-Acetyl-7-[2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1333141.png)









